molecular formula C11H13BrO B12438381 1-(4-Bromobut-1-enyl)-3-methoxybenzene

1-(4-Bromobut-1-enyl)-3-methoxybenzene

Cat. No.: B12438381
M. Wt: 241.12 g/mol
InChI Key: FUIJQIGKZCIKMO-UHFFFAOYSA-N
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Description

1-(4-Bromobut-1-enyl)-3-methoxybenzene is a brominated aromatic compound featuring a methoxy group at the 3-position of the benzene ring and a 4-bromobut-1-enyl substituent at the 1-position. The butenyl chain contains a double bond between carbons 1 and 2, with bromine at carbon 4.

Properties

IUPAC Name

1-(4-bromobut-1-enyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h2,4-7,9H,3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIJQIGKZCIKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene typically involves the bromination of but-1-ene followed by a coupling reaction with 3-methoxybenzene. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobut-1-en-1-yl)-3-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The double bond in the but-1-en-1-yl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products

    Substitution: Formation of 1-(4-hydroxybut-1-en-1-yl)-3-methoxybenzene.

    Oxidation: Formation of 1-(4-oxobut-1-en-1-yl)-3-methoxybenzene.

    Reduction: Formation of 1-(4-bromobutyl)-3-methoxybenzene.

Scientific Research Applications

1-(4-bromobut-1-en-1-yl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromobut-1-en-1-yl)-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Substituent Structure and Functional Groups

Compound Name Substituent Structure Functional Group Key Differences Reference
1-(4-Bromobut-1-enyl)-3-methoxybenzene 4-bromobut-1-enyl Alkenyl bromide Allylic bromide; conjugated double bond -
1-(Hex-5-enyloxy)-3-methoxybenzene (5a) Hex-5-enyloxy Ether Ether linkage; no bromine
1-(Bromoethynyl)-3-methoxybenzene Bromoethynyl Alkyne bromide Triple bond; sp-hybridized carbon
1-(1-Bromopropyl)-3-methoxybenzene 1-bromopropyl Secondary alkyl bromide Shorter chain; no double bond
1-Bromo-4-(1,1-dimethylheptyl)-2-hydroxybenzene 1,1-dimethylheptyl; bromine on ring Aromatic bromide; hydroxyl Bromine on ring; hydroxyl instead of methoxy

Analysis :

  • The target compound’s alkenyl bromide substituent distinguishes it from ethers (e.g., 5a) and alkynes (e.g., bromoethynyl derivatives). The double bond in the butenyl chain allows conjugation with the aromatic ring, enhancing stability and altering reactivity compared to saturated chains .
  • Compared to 1-(1-bromopropyl)-3-methoxybenzene, the target’s longer chain and allylic bromine may increase susceptibility to elimination or nucleophilic substitution .

Bromine Position and Reactivity

Compound Name Bromine Position Reactivity Implications Reference
This compound C4 of butenyl chain Allylic bromide; potential for elimination or coupling -
1-Bromo-4-(1,1-dimethylheptyl)-2-hydroxybenzene C6 of aromatic ring Electrophilic aromatic substitution; lower leaving group ability
1-(Bromomethyl)-3-methoxybenzene C1 of methyl group Primary alkyl bromide; SN2 reactivity

Analysis :

  • Allylic bromides (target compound) are more reactive in elimination reactions (e.g., forming dienes) compared to aromatic or primary alkyl bromides .
  • Bromine on the aromatic ring (e.g., ) typically participates in electrophilic substitution rather than acting as a leaving group.

Analysis :

  • The target compound may require allylic bromination or cross-metathesis, whereas saturated analogs (e.g., 1-bromopropyl derivatives) are synthesized via ketone reduction .
  • Bromination of aromatic rings () demands precise stoichiometry to avoid polybromination .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Polarity Reference
This compound ~229.1 (C11H13BrO) Estimated 220–240 Moderate (double bond) -
1-(Hex-5-enyloxy)-3-methoxybenzene (5a) 206.3 (C13H18O2) Not reported Low (ether)
1-(1-Bromopropyl)-3-methoxybenzene 229.1 (C10H13BrO) Not reported Low (saturated chain)

Analysis :

  • The target’s double bond increases polarity compared to saturated analogs, affecting chromatographic behavior (e.g., HPLC retention times) .
  • Ethers (e.g., 5a) exhibit lower boiling points due to weaker intermolecular forces compared to bromides.

Key Research Findings

  • Reactivity : Allylic bromides like the target compound are superior leaving groups in metal-catalyzed cross-couplings compared to aromatic bromides .
  • Stability : Compounds with conjugated double bonds (e.g., target) show enhanced stability against hydrolysis compared to primary alkyl bromides .
  • Synthetic Challenges : Bromination of alkenes requires careful control to avoid side reactions (e.g., dibromination), as seen in aromatic bromination studies .

Biological Activity

1-(4-Bromobut-1-enyl)-3-methoxybenzene, also known as 4-bromo-3-methoxyphenyl-1-butene, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.

  • Molecular Formula : C12H13BrO
  • Molecular Weight : 253.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act through mechanisms such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. In vitro assays have indicated that it can inhibit the proliferation of certain cancer cell lines, including breast and colon cancer cells.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers and exhibited a decrease in edema formation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20
A549 (Lung Cancer)25

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting the hypothesis of its anticancer activity.

In another study focusing on its antimicrobial properties, researchers tested the compound against a panel of clinical isolates. The results indicated that it possessed comparable activity to established antibiotics, highlighting its potential for further development as an antimicrobial agent.

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